(R)-5-Guanidino-2-hydroxypentanoic acid
Description
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMQGXDDJALKQ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)O)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286436 | |
| Record name | (2R)-5-Carbamimidamido-2-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172491-18-8 | |
| Record name | (2R)-5-Carbamimidamido-2-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-5-Guanidino-2-hydroxypentanoic acid, also known as a derivative of arginine, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its guanidine functional group, which plays a significant role in its biological interactions. The compound's structure can be depicted as follows:
- Chemical Formula : C6H13N3O3
- Molecular Weight : 175.19 g/mol
The biological activity of this compound is primarily attributed to its role as a nitric oxide (NO) precursor and its influence on various signaling pathways. It has been shown to modulate the activity of several enzymes and receptors, contributing to its pharmacological effects.
- Nitric Oxide Production : The compound enhances NO synthesis, which is crucial for vascular regulation and neurotransmission.
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes like topoisomerases, which are essential for DNA replication and transcription .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including osteosarcoma (U2OS), colon adenocarcinoma (HT29), and neuroblastoma (IMR-32) with IC50 values ranging from 6 to 59 µM .
- Mechanism : Its antitumor activity is linked to the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties:
- Bacterial Inhibition : It has been tested against several Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
- Case Studies : In a study involving endophytic fungi, compounds containing this acid demonstrated moderate inhibitory effects on topoisomerases, suggesting potential applications in treating fungal infections .
Case Studies
- Fusaristatins A and B : These cyclic lipopeptides isolated from fungi were found to contain this compound, exhibiting growth-inhibitory activity towards lung cancer cells with IC50 values of 23 µM for fusaristatin A .
- Monoamidocin Analogue : A derivative containing this compound showed a ten-fold increase in biological activity compared to its predecessors, highlighting the importance of structural modifications in enhancing efficacy .
Data Table of Biological Activities
Scientific Research Applications
Nitric Oxide Production
(R)-5-Guanidino-2-hydroxypentanoic acid acts as a precursor to nitric oxide, which is essential for vascular regulation and neurotransmission. Enhanced NO synthesis contributes to various physiological processes, including vasodilation and neurotransmission.
Antitumor Activity
Recent studies have demonstrated the compound's significant antitumor properties:
- In Vitro Studies : The compound exhibits cytotoxic effects against various cancer cell lines, including:
- Osteosarcoma (U2OS)
- Colon adenocarcinoma (HT29)
- Neuroblastoma (IMR-32)
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties:
- Bacterial Inhibition : It has shown promising results against several Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Neurological Protection
A notable application of this compound is in the treatment of neurodegenerative diseases. Studies have shown that it provides protection against oxidative stress-induced neuronal damage:
- Neuroprotection : The compound has demonstrated a protective effect on neonatal rat hippocampal neurons subjected to hydrogen peroxide-induced injury. It significantly improves cell survival rates compared to control groups .
Alzheimer's Disease Research
The compound's potential in Alzheimer's disease treatment has been highlighted through its inhibition of beta-amyloid protein aggregation, a key factor in the pathogenesis of the disease. Experimental data suggest that it may play a role in preventing neurodegeneration associated with Alzheimer's .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 Value (µM) |
|---|---|
| Osteosarcoma (U2OS) | 6 |
| Colon Adenocarcinoma (HT29) | 59 |
| Neuroblastoma (IMR-32) | Varies |
Table 2: Neuroprotective Effects
| Treatment Concentration (mg/L) | Cell Survival Rate (%) |
|---|---|
| Control | 40 |
| 1 mg/L | Significant Increase |
| 10 µg/L | Moderate Increase |
Case Studies
- Fusaristatins A and B : These cyclic lipopeptides isolated from fungi were found to contain this compound and exhibited growth-inhibitory activity towards lung cancer cells with an IC50 value of 23 µM.
- Monoamidocin Analogue : A derivative containing this compound showed a ten-fold increase in biological activity compared to its predecessors, emphasizing the importance of structural modifications in enhancing efficacy.
- Neuroprotection Study : In a study involving neonatal rats, the guanidine compound significantly reduced neuronal injury caused by oxidative stress, demonstrating its potential as a therapeutic agent for neurodegenerative conditions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares (R)-5-Guanidino-2-hydroxypentanoic acid with structurally related guanidine-containing compounds:
Key Observations:
Stereochemical Influence : The (R)-enantiomer demonstrates markedly higher activity in GP IIb/IIIa receptor inhibition compared to the (S)-form, emphasizing the role of chirality in biological interactions .
Chain Length and Substitution: 15-Guanidino-3-hydroxypentadecanoic acid (fusaricidins) has a longer aliphatic chain and hydroxyl group at C3, enabling antimicrobial activity against fungi and Gram-positive bacteria .
Functional Group Impact: Replacing the guanidino group with an oxycarbonylamino group (as in the C₁₀ compound) eliminates acute toxicity but also reduces bioactivity .
Physical and Chemical Properties
- Melting Point: The (S)-enantiomer decomposes above 230°C, with a boiling point of 443.8°C at 760 mmHg .
- Solubility: Both enantiomers lack reported solubility data, but the presence of polar groups (guanidino, hydroxyl) suggests moderate water solubility.
- Stability : The (R)-form is stable under recommended storage (2–8°C), while the (S)-form is stable under similar conditions but requires respiratory protection due to dust formation risks .
Preparation Methods
Direct Guanidination of Hydroxy Amino Acids
A common route involves the guanidination of 5-aminopentanoic acid derivatives. The amino group is converted to a guanidino group using guanidinating agents such as 3,5-dimethylpyrazole-1-carboxamidine nitrate in aqueous basic conditions. The process is typically performed at room temperature and requires several days for completion.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-aminopentanoic acid + 3,5-dimethylpyrazole-1-carboxamidine nitrate, pH 10.4 (NaOH), H2O, RT, 5 days | 5-guanidinopentanoic acid (as colorless needles) |
| 2 | Purification by extraction and crystallization | Yield: 420 mg (from 585 mg starting amine) |
This method yields the guanidino acid with high purity after crystallization from hot water. The product is characterized by melting point (>220°C) and mass spectrometry (FAB-MS m/z: 154 (M+H)+).
Peptide Coupling with Protected Guanidino Acids
For peptide synthesis or conjugation, (R)-5-Guanidino-2-hydroxypentanoic acid is often coupled to amino acid derivatives under peptide coupling conditions. The carboxylic acid is activated (e.g., with dicyclohexylcarbodiimide, DCC) and reacted with amine partners in solvents like dimethylformamide (DMF).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | This compound (175 mg), L-phenylalaninamide hydrochloride (220 mg), DCC (230 mg), DMF, 2 days, RT | Peptide amide conjugate |
| 2 | Workup: Concentration, dilution with tert-butanol, washing, evaporation, trituration with acetonitrile, silica gel chromatography | Purified peptide product |
This method is suitable for preparing peptide derivatives or conjugates for biological evaluation.
Hydrogenolysis of Protected Esters
When this compound is synthesized as a protected ester, deprotection can be achieved by hydrogenolysis using palladium on charcoal (Pd/C) under hydrogen atmosphere. This step removes benzyl or other protecting groups, yielding the free acid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Benzyl ester of this compound, Pd/C, MeOH, H2, RT, 2 h | Free this compound |
| 2 | Filtration, concentration, chromatography | Crystalline product |
This approach is frequently used in the final deprotection step of multi-step syntheses.
- Research Findings and Comparative Analysis
The following table summarizes key preparation methods, their conditions, and reported yields or outcomes:
| Method | Key Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|
| Direct guanidination | 3,5-dimethylpyrazole-1-carboxamidine nitrate, NaOH, H2O, RT, 5 days | Moderate to high | Simple, scalable, but slow |
| Peptide coupling | DCC, DMF, RT, 2 days | Variable | Suitable for conjugates/peptides |
| Hydrogenolysis | Pd/C, H2, MeOH, RT, 2 h | High | Used for deprotection |
- Direct guanidination is straightforward and produces the free acid efficiently, but the reaction is slow and requires careful pH control.
- Peptide coupling methods are versatile for synthesizing derivatives and conjugates, especially for biological studies.
- Hydrogenolysis is essential for removing benzyl or other protecting groups in the final step, yielding the target acid in high purity.
- Additional Notes
- The stereochemistry (R configuration) is typically controlled by starting from optically pure precursors or using chiral resolution if necessary.
- The compound is characterized by standard analytical techniques: melting point, mass spectrometry, infrared spectroscopy, and NMR.
- The methods described are supported by multiple research groups, including detailed dissertations and peer-reviewed articles.
- Conclusion
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (R)-5-Guanidino-2-hydroxypentanoic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use P95 respirators (or EU-equivalent P1) for minor exposures and OV/AG/P99 cartridges for higher concentrations to prevent inhalation risks. Wear chemical-resistant gloves, lab coats, and eye protection .
- Ventilation : Ensure fume hoods or local exhaust systems are used to minimize aerosol formation .
- Emergency Measures : For skin/eye contact, rinse immediately with water for ≥15 minutes. In case of ingestion, seek medical attention without inducing vomiting .
- Storage : Store in dry conditions at 2–8°C to maintain stability .
Q. How can researchers synthesize this compound with high enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Employ chiral chromatography (e.g., HPLC with polysaccharide-based columns) to separate enantiomers. Validate purity using polarimetry or NMR with chiral shift reagents .
- Synthetic Optimization : Monitor reaction conditions (pH, temperature) to minimize racemization. For example, low-temperature reactions in aprotic solvents (e.g., DMF) can enhance stereochemical control .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to verify the guanidino and hydroxyl functional groups. Compare spectral data with literature values for D-arginine analogs .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 210 nm is ideal for detecting impurities .
- Thermal Stability : Thermogravimetric analysis (TGA) can assess decomposition temperatures (>230°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?
- Methodological Answer :
- Study Design : Compare dosing regimens (acute vs. chronic exposure) and metabolic pathways. For instance, in vitro models may lack liver enzyme systems that detoxify the compound in vivo .
- Data Normalization : Adjust for bioavailability differences using pharmacokinetic modeling. Measure plasma concentrations in animal studies to correlate with in vitro IC values .
Q. What strategies mitigate interference from this compound in enzymatic assays?
- Methodological Answer :
- Competitive Inhibition : Determine inhibition constants () via Lineweaver-Burk plots. Use substrate saturation curves to identify non-competitive vs. uncompetitive mechanisms .
- Alternative Substrates : Replace natural substrates (e.g., arginine in nitric oxide synthase assays) with fluorogenic analogs to bypass interference .
Q. How does the compound’s chirality influence its biological activity compared to the S-enantiomer?
- Methodological Answer :
- Enantioselective Assays : Test both enantiomers in receptor-binding studies (e.g., SPR or radioligand assays). For example, the R-enantiomer may exhibit higher affinity for cationic amino acid transporters .
- Molecular Dynamics : Simulate docking interactions using software like AutoDock Vina to predict stereospecific binding pockets .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C. Monitor degradation via LC-MS over 24–72 hours .
- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using controlled UV exposure .
Data Analysis & Interpretation
Q. How should researchers address missing physicochemical data (e.g., logP, water solubility) for this compound?
- Methodological Answer :
- Predictive Modeling : Use software like ChemAxon or ACD/Labs to estimate logP and solubility based on structural analogs (e.g., D-arginine, logP ≈ -1.5) .
- Experimental Determination : Perform shake-flask assays for logP and nephelometry for solubility .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using GraphPad Prism. Calculate LD with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in replicate experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
